[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester
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Overview
Description
[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a phenoxyacetic acid derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, boronic esters are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site residues, making them useful in the study of enzyme mechanisms and drug development.
Medicine
In medicinal chemistry, boronic esters are investigated for their potential as therapeutic agents. They have shown promise in the development of drugs for cancer and bacterial infections due to their ability to inhibit specific enzymes.
Industry
In the industrial sector, boronic esters are used in the production of advanced materials, including polymers and electronic components. Their ability to form stable complexes with various ligands makes them useful in material science applications.
Mechanism of Action
The mechanism of action of [2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester involves the interaction of its boronic ester group with molecular targets. In enzyme inhibition, the boronic ester can form a reversible covalent bond with the active site serine or threonine residues, blocking the enzyme’s activity. This interaction can disrupt the enzyme’s normal function, leading to therapeutic effects in the case of disease-related enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
Compared to similar compounds, [2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct reactivity and applications. Its phenoxyacetic acid moiety provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)12-21-14-11-9-8-10-13(14)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKOXKLQWPGHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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